2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.4 g/mol. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a p-cumenylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with p-cumenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
p-Cumenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Other carbamoylcyclohexane derivatives: Compounds with variations in the carbamoyl group or cyclohexane ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(4-propan-2-ylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17(20)21/h7-11,14-15H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
WASRRXYMRFYFOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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